YK11 Induces Follistatin mRNA Expression Whereas DHT Does Not: A Qualitative Differentiation in C2C12 Myoblasts
YK11 treatment of C2C12 myoblast cells induces the expression of follistatin (Fst) mRNA, an antagonist of the muscle growth inhibitor myostatin. Critically, this induction is not observed with dihydrotestosterone (DHT) treatment under identical experimental conditions [1]. The YK11-mediated myogenic differentiation effect is reversed by an anti-Fst antibody, confirming that Fst induction is mechanistically essential for YK11's anabolic activity in this model and represents a pathway not activated by DHT [1].
| Evidence Dimension | Follistatin (Fst) mRNA expression induction |
|---|---|
| Target Compound Data | Induced expression |
| Comparator Or Baseline | DHT: No induction observed |
| Quantified Difference | Qualitative presence vs. absence; YK11 induces Fst, DHT does not |
| Conditions | C2C12 mouse myoblast cells; differentiation medium (DMEM + 2% horse serum) |
Why This Matters
This evidence demonstrates that YK11 activates a unique follistatin-mediated anabolic pathway not engaged by the endogenous androgen DHT, providing a distinct mechanistic tool for studying muscle hypertrophy and myostatin antagonism.
- [1] Kanno Y, Ota R, Someya K, et al. Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression. Biol Pharm Bull. 2013;36(9):1460-5. View Source
